molecular formula C11H17NS B5883313 1-(thiophen-3-ylmethyl)azepane

1-(thiophen-3-ylmethyl)azepane

Cat. No.: B5883313
M. Wt: 195.33 g/mol
InChI Key: SBOVVXWUQDBYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-ylmethyl)azepane is a heterocyclic compound that features a seven-membered azepane ring substituted with a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-ylmethyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with thiophen-3-ylmethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the azepane nitrogen attacks the electrophilic carbon of the thiophen-3-ylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-ylmethyl)azepane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Azepane amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)azepane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the azepane ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring but differ in their substituents.

    Azepane derivatives: Compounds like 1-benzylazepane and 1-phenylazepane share the azepane ring but have different substituents.

Uniqueness: 1-(Thiophen-3-ylmethyl)azepane is unique due to the combination of the thiophene and azepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-2-4-7-12(6-3-1)9-11-5-8-13-10-11/h5,8,10H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOVVXWUQDBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.